2-Amino-5-methyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methyl-1,4-benzoquinone is an organic compound belonging to the quinone family Quinones are characterized by a conjugated cyclic dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-1,4-benzoquinone typically involves the oxidation of 2-Amino-5-methylphenol. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone, 2-Amino-5-methylhydroquinone, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 2-Amino-5-methylhydroquinone.
Substitution: Substituted quinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinone derivatives.
Biology: The compound’s redox properties make it useful in studies related to electron transfer and oxidative stress.
Medicine: Quinone derivatives, including this compound, are investigated for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methyl-1,4-benzoquinone involves its redox cycling ability. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in biological systems, where it can influence cellular processes such as oxidative stress response and apoptosis. The molecular targets often include thiol-containing proteins and enzymes involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
1,4-Benzoquinone: Lacks the amino and methyl groups, making it less reactive in certain substitution reactions.
2,5-Dimethyl-1,4-benzoquinone: Contains two methyl groups but lacks the amino group, affecting its redox properties.
2-Amino-1,4-benzoquinone: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 2-Amino-5-methyl-1,4-benzoquinone is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
31679-92-2 |
---|---|
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-amino-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H7NO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,8H2,1H3 |
InChI-Schlüssel |
IBTKQVRMPSIGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.